Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-
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Overview
Description
Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-: is a compound that combines the properties of acetamide and trimethoxysilyl groups. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous materials, making it useful in surface modification and as a coupling agent.
Mechanism of Action
Target of Action
It is known that acetamide derivatives can interact with various proteins and enzymes .
Mode of Action
The compound may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions, which are common modes of action for acetamide derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-acetamido-N-(3-trimethoxysilylpropyl)acetamide. For instance, the compound’s stability might be affected by temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of acetamide derivatives with trimethoxysilylpropyl reagents. One common method includes the reaction of acetamide with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis of the trimethoxysilyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are useful in creating cross-linked networks.
Substitution: The acetamide group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
- Employed in the synthesis of hybrid materials with unique properties.
Biology:
- Potential use in the modification of biomolecules for improved stability and functionality.
- Investigated for its role in drug delivery systems due to its ability to interact with biological surfaces.
Medicine:
- Explored for its potential in creating biocompatible coatings for medical devices.
- Studied for its antimicrobial properties when incorporated into materials.
Industry:
- Utilized in the production of advanced composites and coatings.
- Applied in the development of functionalized surfaces for various industrial applications.
Comparison with Similar Compounds
3-(Trimethoxysilyl)propylamine: Similar in structure but lacks the acetamide group.
N-(3-(Trimethoxysilyl)propyl)acetamide: Similar but with different functional groups attached to the silicon atom.
Uniqueness:
- The combination of acetamide and trimethoxysilyl groups in Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- provides unique properties that are not present in the individual components. This dual functionality allows for a wide range of applications, particularly in creating hybrid materials and functionalized surfaces.
Properties
IUPAC Name |
2-acetamido-N-(3-trimethoxysilylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O5Si/c1-9(13)12-8-10(14)11-6-5-7-18(15-2,16-3)17-4/h5-8H2,1-4H3,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAPUEBMCJRLAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCCC[Si](OC)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210772 |
Source
|
Record name | 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274903-53-5 |
Source
|
Record name | 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1274903-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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